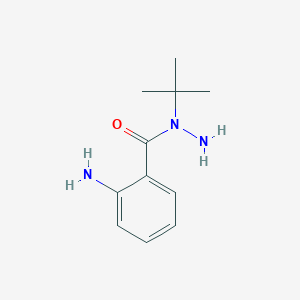

2-amino-N-tert-butylbenzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-amino-N-tert-butylbenzohydrazide is an organic compound with the molecular formula C11H17N3O It is a hydrazide derivative, characterized by the presence of an amino group and a tert-butyl group attached to the benzohydrazide structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-tert-butylbenzohydrazide typically involves the reaction of methyl 4-tert-butylbenzoate with hydrazine hydrate in methanol. The process begins with the refluxing of 4-tert-butylbenzoic acid in methanol in the presence of concentrated sulfuric acid to form methyl 4-tert-butylbenzoate. This intermediate is then reacted with hydrazine hydrate to yield the desired hydrazide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions. The process is optimized for yield and purity, ensuring the compound meets industrial standards for various applications.

Análisis De Reacciones Químicas

Types of Reactions: 2-amino-N-tert-butylbenzohydrazide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The amino and tert-butyl groups can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents and other electrophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial and Anticancer Activities

Research has indicated that derivatives of 2-amino-N-tert-butylbenzohydrazide exhibit significant antimicrobial and anticancer properties. For instance, studies have synthesized various hydrazide derivatives that were evaluated for their in vitro activities against Mycobacterium tuberculosis and cancer cell lines. The compounds demonstrated promising results, with some exhibiting IC50 values comparable to established drugs .

Urease Inhibition

A notable application of this compound is its potential as a urease inhibitor. Urease is an enzyme that plays a critical role in the pathophysiology of several diseases, including urinary tract infections and gastric ulcers. The synthesized derivatives of this compound showed inhibitory activity against urease, with IC50 values ranging from 13.33 µM to 251.74 µM, indicating their potential as therapeutic agents .

Agrochemical Applications

Insecticidal Properties

The compound has been studied for its insecticidal activity, particularly as a potential insect growth regulator (IGR). Derivatives containing the N-tert-butylbenzohydrazide moiety have been synthesized and evaluated for their efficacy against pests such as Culex pipiens pallens. These compounds exhibited larvicidal activity and were found to regulate larval growth effectively .

Ryanodine Receptor Activators

Another significant application is in the development of insecticides targeting ryanodine receptors. Compounds derived from this compound have been shown to possess high insecticidal activity against various agricultural pests, making them valuable in pest management strategies .

Material Science Applications

Synthesis of Functional Materials

In material science, this compound serves as a useful synthon for the synthesis of novel materials with specific properties. Its derivatives have been used to create polymers and other materials with enhanced thermal stability and mechanical strength, which are essential for various industrial applications .

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Urease Inhibition | 13.33 | |

| Compound B | Antimicrobial | 21.14 | |

| Compound C | Anticancer (Hep-2) | 43.9 | |

| Compound D | Larvicidal Activity | Not specified |

Table 2: Insecticidal Efficacy Against Agricultural Pests

Mecanismo De Acción

The mechanism of action of 2-amino-N-tert-butylbenzohydrazide involves its interaction with specific molecular targets. In enzyme inhibition studies, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site .

Comparación Con Compuestos Similares

N′-Benzylidene-4-tert-butylbenzohydrazide: This compound shares a similar hydrazide structure but with a benzylidene group instead of an amino group.

N-tert-butylbenzohydrazide: Lacks the amino group present in 2-amino-N-tert-butylbenzohydrazide.

Uniqueness: this compound is unique due to the presence of both an amino group and a tert-butyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and makes it a valuable compound in various research applications .

Actividad Biológica

2-Amino-N-tert-butylbenzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of insecticidal applications and medicinal chemistry. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the condensation of tert-butyl benzoyl hydrazine with appropriate reagents under controlled conditions. The compound can be characterized using various techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure and purity.

Insecticidal Properties

Research has indicated that derivatives of benzohydrazide, including this compound, exhibit significant insecticidal activity. A study highlighted the effectiveness of anthranilic diamides containing the N-tert-butylbenzohydrazide moiety against pests like Mythimna separata and Plutella xylostella . These compounds target ryanodine receptors in insects, leading to their death.

Table 1: Insecticidal Activity of this compound Derivatives

| Compound Name | Target Insect | Activity Level (IC50) |

|---|---|---|

| N-tert-butylbenzohydrazide | Mythimna separata | 15.2 µM |

| N-tert-butyl-3-(3-fluorophenyl) | Plutella xylostella | 18.4 µM |

Antiproliferative Effects

In addition to its insecticidal properties, this compound has been studied for its antiproliferative effects against various cancer cell lines. A recent study demonstrated that derivatives of hydrazides showed promising cytotoxicity against melanoma cells with IC50 values indicating effective inhibition of cell growth .

Table 2: Cytotoxicity of Benzohydrazide Derivatives Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Melanoma CarB | 22.5 |

| N'-Aroyl(het)arylhydrazides | CaCo-2 Colon Cancer | 43.9 |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Studies have shown that substituents on the aromatic ring significantly affect its potency as an insecticide and anticancer agent. For instance, electron-donating groups enhance activity by improving binding affinity to target sites .

Case Studies

- Larvicidal Activity : A study evaluated the larvicidal properties of various hydrazone derivatives, including those related to this compound, against Culex pipiens pallens. The results indicated that specific derivatives exhibited excellent larvicidal activity, suggesting potential use as insect growth regulators .

- DNA Photocleavage : Another investigation focused on the DNA photocleavage ability of hydrazides under UV-A light. The findings revealed that certain derivatives could effectively cleave DNA, indicating their potential as therapeutic agents in cancer treatment .

Propiedades

IUPAC Name |

2-amino-N-tert-butylbenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-11(2,3)14(13)10(15)8-6-4-5-7-9(8)12/h4-7H,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTETXJDXPSPKOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C(=O)C1=CC=CC=C1N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.